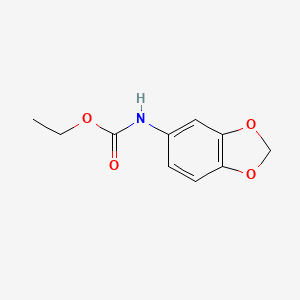

Ethyl (1,3-benzodioxolan-5-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (1,3-benzodioxolan-5-yl)carbamate is a chemical compound . It’s important to note that there is a similar compound called Ethyl carbamate (also known as urethane), which is an organic compound with the formula CH3CH2OC(O)NH2. It is an ester of carbamic acid and a white solid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, Ethyl 3-(1,3-benzodioxol-5-yl)acrylate has a molecular formula of C12H12O4 .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, Ethyl carbamate is produced by several chemical mechanisms: first, from urea and various proteins like citrulline produced during the fermentation step and second from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, Ethyl carbamate is a white solid with a density of 1.056 g cm−3, a melting point of 46 to 50 °C, and a boiling point of 182 to 185 °C .

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl (1,3-benzodioxolan-5-yl)carbamate's chemical structure and synthesis methods have been a subject of study. For example, Zhang, Wang, and Yu (2007) synthesized a related compound, ethyl 3-(1,3-benzodioxol-5-yl)acrylate, which involves the benzodioxolane system being planar and forming a specific angle with the acrylate unit (Zhang, Wang, & Yu, 2007).

Antiviral Properties

A derivative of this compound, ethyl(3-ethyladamant-1-yl)carbamate, has demonstrated significant antiviral properties. Klimochkin et al. (2017) found it to be effective against viruses such as herpes simplex virus and adenovirus, with low toxicity in cell cultures (Klimochkin et al., 2017).

Antineoplastic and Antifilarial Agents

In the realm of cancer and filarial disease treatment, methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates have shown promise. Ram et al. (1992) synthesized a series of these compounds, finding significant in vivo antifilarial activity and potential as antineoplastic agents (Ram et al., 1992).

Anticancer Agents

Further exploring anticancer applications, Temple, Rener, and Comber (1989) studied analogues of ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, highlighting the significance of the carbamate group in cytotoxic activity against experimental neoplasms (Temple, Rener, & Comber, 1989).

Enzyme Inhibition

Magar et al. (2021) synthesized benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates, demonstrating their potential as selective inhibitors of butyrylcholinesterase, which may have implications in treating neurodegenerative diseases (Magar et al., 2021).

Environmental and Food Toxicology

Regarding environmental and food toxicology, ethyl carbamate has been identified as a carcinogen found in fermented foods and alcoholic beverages. Gowd et al. (2018) reviewed its formation, metabolism, and potential toxic effects, as well as mitigation strategies (Gowd, Su, Karlovsky, & Chen, 2018).

Detection Techniques

For detection in food and beverages, Yang et al. (2013) developed a surface-enhanced Raman scattering method for ethyl carbamate, enhancing its detection capabilities in alcoholic beverages (Yang, Zhou, Ying, Niessner, & Haisch, 2013).

Insecticide Synthesis

Sumantri (2005) explored the synthesis of 5-ethyl-carbamyl-2,2-dimethyl-1,3-benzodioxoles as potential insecticides, aiming for lower toxicity and environmental persistence compared to traditional insecticides (Sumantri, 2005).

Fermentation and Wine Production

In the context of fermentation and wine production, Uthurry et al. (2006) studied the formation of ethyl carbamate during fermentation by selected yeasts and its increase after malolactic fermentation, highlighting its significance in winemaking (Uthurry, Lepe, Lombardero, & Hierro, 2006).

Mechanism of Action

Safety and Hazards

Future Directions

Future research directions could involve the degradation of Ethyl carbamate, a similar compound, using specific strains of microorganisms . Additionally, the design and synthesis of new compounds based on the structures of antitubulin molecules could further explore the utility of indoles as anticancer agents .

properties

IUPAC Name |

ethyl N-(1,3-benzodioxol-5-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-13-10(12)11-7-3-4-8-9(5-7)15-6-14-8/h3-5H,2,6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEDHQBKCPFYND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (1,3-benzodioxolan-5-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Oxothieno[3,2-d]pyrimidin-3-yl)ethyl]prop-2-enamide](/img/structure/B2854312.png)

![N-(4-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2854316.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2854319.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-cyclopropyl-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2854325.png)

![(E)-2-cyano-3-(3,4-difluorophenyl)-N-[2-morpholin-4-yl-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2854328.png)

![3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B2854329.png)

![tert-butyl 8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2854330.png)